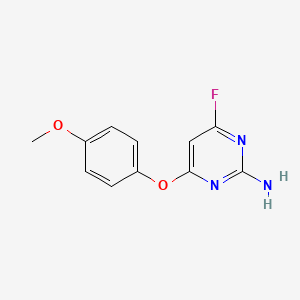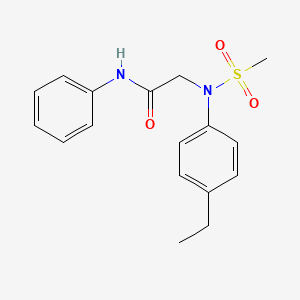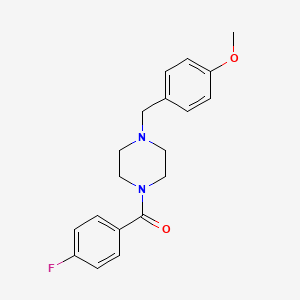![molecular formula C18H26N2O3 B5879166 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide, also known as TAPP, is a chemical compound that has gained significant attention in the field of scientific research. TAPP is a potent inhibitor of a specific enzyme called poly(ADP-ribose)polymerase (PARP), which plays a crucial role in DNA repair. In recent years, TAPP has been extensively studied for its potential applications in cancer therapy and other areas of biomedical research.
Mécanisme D'action
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide works by inhibiting PARP, which is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells, this repair process can be exploited to promote cell survival and resistance to chemotherapy and radiation therapy. By inhibiting PARP, 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide can enhance the efficacy of these treatments by preventing DNA repair in cancer cells.
Biochemical and physiological effects:
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have potent PARP inhibitory activity, with an IC50 value of 1.2 nM. In addition, 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has also been shown to be well-tolerated in animal models, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide is its potent PARP inhibitory activity, which makes it a valuable tool for studying the role of PARP in various biological processes. However, one limitation of 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide is its high potency, which can make it difficult to use at low concentrations without causing off-target effects. In addition, 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential applications.
Orientations Futures
There are several potential future directions for research on 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide. One area of interest is the development of 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide analogs with improved pharmacological properties and reduced off-target effects. Another area of interest is the use of 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide in combination with other cancer therapies to enhance their efficacy. Finally, 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide could also be studied for its potential applications in other areas of biomedical research, such as neuroprotection and inflammation.
Méthodes De Synthèse
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol with acetic anhydride to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with piperidine and carbonyldiimidazole to produce 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide in high yield and purity.
Applications De Recherche Scientifique
1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has been studied for its potential applications in cancer therapy, as PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair in cancer cells. 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide has also been investigated for its role in neuroprotection, as PARP inhibitors have been shown to reduce cell death in models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
1-[2-(4-tert-butylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)14-4-6-15(7-5-14)23-12-16(21)20-10-8-13(9-11-20)17(19)22/h4-7,13H,8-12H2,1-3H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRGUNCWTPWEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Tert-butylphenoxy)acetyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5879084.png)

![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)
![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)


![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)





![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)
